N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity, and a thiazole ring, which is often found in compounds with pharmaceutical relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide. The final step involves the coupling of the two heterocyclic systems through a propyl linker, which can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow chemistry to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring to a thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrrolo[2,3-b]pyridine and thiazole derivatives.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide can disrupt cancer cell growth and induce apoptosis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MAPK and PI3K-AKT signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have been studied for their biological activities, particularly as kinase inhibitors.
Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide is unique due to the combination of the pyrrolo[2,3-b]pyridine and thiazole rings, which confer distinct biological activities. This dual functionality makes it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-18-13(10-21-11)15(20)17-7-3-8-19-9-5-12-4-2-6-16-14(12)19/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOXUPAXZQDNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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